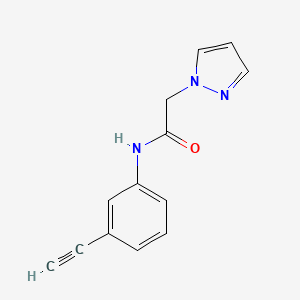
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for investigating biological processes that involve this enzyme.
Scientific Research Applications
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been used in a variety of scientific research applications. It is a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in a wide range of biological processes, including cell signaling, gene expression, and metabolism. By inhibiting GSK-3β, N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide can be used to investigate the role of this enzyme in various biological processes.
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide involves binding to the ATP binding site of GSK-3β. This prevents the enzyme from phosphorylating its substrates, which in turn inhibits downstream signaling pathways that are regulated by GSK-3β.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of cell proliferation, differentiation, and apoptosis, as well as in the modulation of neurotransmitter release and synaptic plasticity. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its potency and specificity as a GSK-3β inhibitor. This makes it a valuable tool for investigating the role of GSK-3β in various biological processes. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways that are regulated by GSK-3β. Additionally, its effects may be context-dependent, meaning that its effects may vary depending on the cell type, tissue, or organism being studied.
Future Directions
There are several future directions for research involving N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the role of GSK-3β in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective GSK-3β inhibitors, which could have therapeutic potential in a variety of diseases. Additionally, there is interest in investigating the effects of N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in combination with other drugs or treatments, to determine whether it could enhance their efficacy or reduce their side effects.
Synthesis Methods
The synthesis of N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide involves several steps. First, 1-methylpyrazole is reacted with 5-bromo-2,3-dihydro-1H-indene to form the corresponding 5-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene. This intermediate is then reacted with tert-butyl isocyanide to form the final product, N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17-9-13(8-15-17)16-14(18)12-6-5-10-3-2-4-11(10)7-12/h5-9H,2-4H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZZKNUGOJFVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)



![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)

![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)



